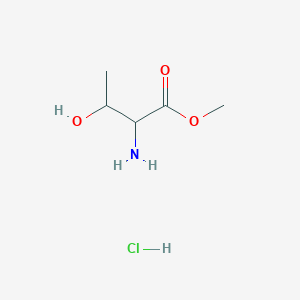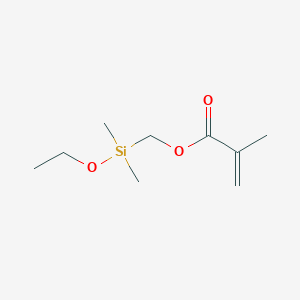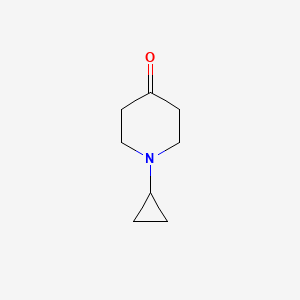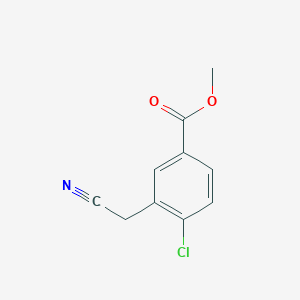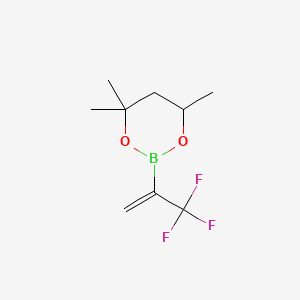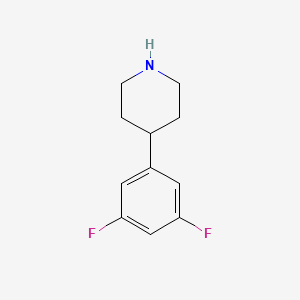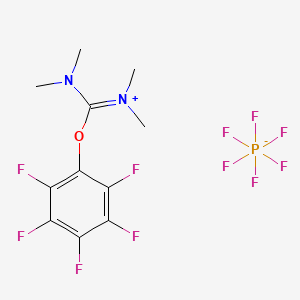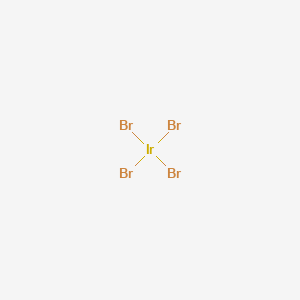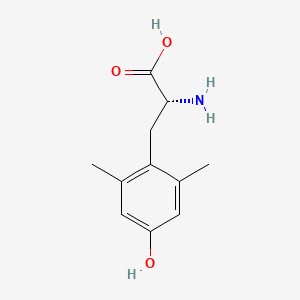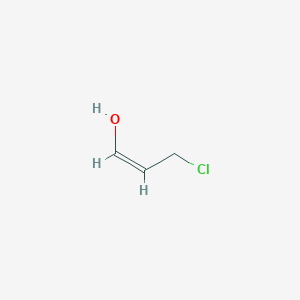
Polyepichlorohydrin
概要
説明
Polyepichlorohydrin (PECH) is a functional polyether with a high molecular weight and good heat resistance . It is used in various applications such as making laminated products, glass fiber reinforced plastic products, and electronic components .
Synthesis Analysis
PECH was first synthesized in the 1950s through the catalytic ring-opening polymerization of epichlorohydrin (ECH), its inexpensive epoxide precursor . The alkyl chloride groups of PECH play a significant role in modifying the characteristics of the polymer through chemical reactions .Molecular Structure Analysis
PECH is one of the polymer hosts under consideration due to its ether electron donor groups that deliver coordinating spots for cation transport as well as alkyl chloride groups for changing its surface character . These groups also serve as a location for surface modification of the polymer via nucleophilic substitution reactions, resulting in surface changes or bulk properties .Chemical Reactions Analysis
The alkyl chloride groups of PECH play a significant role in modifying the characteristics of the polymer through chemical reactions . The inherent characteristics of PECH-based polymers including their amorphousity, glass transition temperature, functionality, and others can be altered via chemical and physical means .科学的研究の応用
Energy Storage/Conversion Devices (Lithium Batteries)
- Scientific Field : Energy Storage and Conversion .
- Application Summary : PECH is used in lithium battery energy storage/conversion devices. It serves as a host for solid polymer electrolytes due to its ether electron donor groups that provide coordinating spots for cation transport and alkyl chloride groups for modifying its surface character .
- Methods of Application : PECH is used to develop free-standing solid polymer electrolytes with exceptional performances and stabilities. The alkyl chloride groups serve as a location for surface modification of the polymer via nucleophilic substitution reactions, resulting in surface changes or bulk properties .
- Results/Outcomes : The impressive electrochemical characteristics of PECH-based electrolytes make them a viable option for energy storage/conversion devices applications as electrolytes .
Commercial Materials (Fuel Hoses, Seals, Air Ducts)
- Scientific Field : Material Science .
- Application Summary : PECH is used in a variety of commercial materials, such as fuel hoses, seals, and air ducts. It offers a unique combination of properties including oil, heat, fuel, and ozone resistance along with low-temperature flexibility .
- Methods of Application : PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH) .
- Results/Outcomes : PECH and PECH-derived materials have been increasingly utilized in a broad array of applications like polymer electrolytes, gas separation, and ion exchange membranes .
Gas Separation
- Scientific Field : Material Science .
- Application Summary : PECH is used in gas separation applications. It’s unique properties make it suitable for use in membranes that can selectively allow certain gases to pass through .
- Methods of Application : PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH). The resulting polymer can be used to create membranes for gas separation .
- Results/Outcomes : PECH-based materials have been increasingly utilized in gas separation applications due to their unique properties and cost-effectiveness .
Ion Exchange Membranes
- Scientific Field : Material Science .
- Application Summary : PECH is used in the creation of ion exchange membranes. These membranes are used in a variety of applications, including water treatment and energy production .
- Methods of Application : PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH). The resulting polymer can be used to create ion exchange membranes .
- Results/Outcomes : PECH-based ion exchange membranes have been increasingly utilized due to their unique properties and cost-effectiveness .
Polymer Electrolytes
- Scientific Field : Material Science .
- Application Summary : PECH is used in the creation of polymer electrolytes. These electrolytes are used in a variety of applications, including energy storage and conversion .
- Methods of Application : PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH). The resulting polymer can be used to create polymer electrolytes .
- Results/Outcomes : PECH-based polymer electrolytes have been increasingly utilized due to their unique properties and cost-effectiveness .
Elastomers
- Scientific Field : Material Science .
- Application Summary : PECH is used in the creation of elastomers. These elastomers are used in a variety of commercial materials, like fuel hoses, seals, and air ducts .
- Methods of Application : PECH is synthesized from the ring-opening polymerization of its inexpensive, functional monomer precursor, epichlorohydrin (ECH). The resulting polymer can be used to create elastomers .
- Results/Outcomes : PECH-based elastomers have been increasingly utilized due to their unique combination of properties including oil, heat, fuel, and ozone resistance along with low temperature flexibility .
Safety And Hazards
将来の方向性
Research works are persistently ongoing to develop free-standing solid polymer electrolytes with exceptional performances and stabilities that can suit the needs of present and next-generation technologies . PECH, in chemically modified or pristine form, is an emerging option that has been researched and is being considered for use in energy storage devices .
特性
IUPAC Name |
(Z)-3-chloroprop-1-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1,3,5H,2H2/b3-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFHKADPPUOUFS-IWQZZHSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15676292 | |
CAS RN |
24969-06-0 | |
| Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-(chloromethyl)-, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



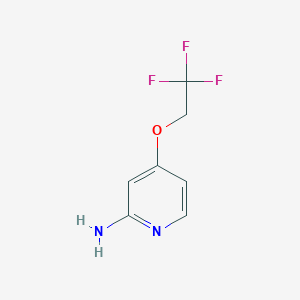
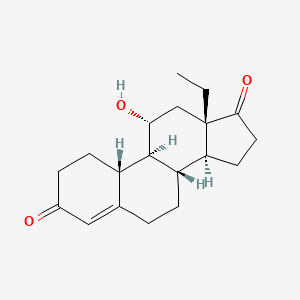
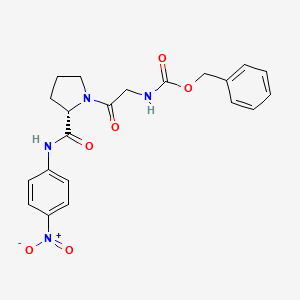
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
